molecular formula C4H3ClFN3 B092753 4-Amino-2-chloro-5-fluoropyrimidine CAS No. 155-10-2

4-Amino-2-chloro-5-fluoropyrimidine

Cat. No. B092753
CAS RN: 155-10-2
M. Wt: 147.54 g/mol
InChI Key: SLQAJWTZUXJPNY-UHFFFAOYSA-N
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Description

The compound 4-Amino-2-chloro-5-fluoropyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures, utilizes a novel flow microwave device followed by a batch mode microwave process . Another example is the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is an intermediate for the preparation of nitropyrimidines. This synthesis involves an unusual aromatic substitution reaction . Additionally, 2-(4-Aminophenyl)-5-aminopyrimidine is synthesized through a condensation reaction followed by hydrazine palladium-catalyzed reduction .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite varied. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined by single-crystal X-ray diffraction analysis, revealing a disordered arrangement of the chlorine atom and methyl group . This highlights the potential for structural complexity and the importance of detailed structural analysis in understanding these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines can be synthesized through reactions involving different aromatic aldehydes, hydrazine hydrate, and guanidine nitrate . The reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide in liquid ammonia results in the formation of 4-amino-5-cyano-6-phenylpyrimidine, following the ANRORC mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with high glass transition temperatures and tensile strength . In another study, 5-substituted 2-amino-4,6-dichloropyrimidines showed inhibitory effects on immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being particularly potent .

Scientific Research Applications

  • Kinase Inhibitor Development : A study by Wada et al. (2012) focused on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, a key area in anticancer drug development. They successfully synthesized two series of compounds, including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which have potential applications in cancer treatment (Wada et al., 2012).

  • Synthesis and Reactivity Studies : Brown and Waring (1974) investigated the synthesis and reactivity of simple fluoropyrimidines, including 2-fluoropyrimidine and its derivatives. Their research provided insights into the chemical behavior of these compounds, essential for developing new pharmaceuticals (Brown & Waring, 1974).

  • Antitumor Activity Enhancement : The study by Takechi et al. (2002) explored using 5-chloro-2,4-dihydroxypyridine (CDHP) to enhance the antitumor activity of fluoropyrimidines. Their findings suggested that CDHP could inhibit the degradation of 5-fluorouracil in tumor cells, thereby enhancing its cytotoxic effects in certain cancer types (Takechi et al., 2002).

  • Inhibition of Nitric Oxide Production : Jansa et al. (2014) synthesized a series of 5-substituted 2-amino-4,6-dichloropyrimidines, including 5-fluoro-2-amino-4,6-dichloropyrimidine, and evaluated their biological properties. They found these compounds effectively inhibited nitric oxide production in immune-activated cells, highlighting their potential in immunological research and therapy (Jansa et al., 2014).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes GHS07 pictograms and a warning signal word .

Future Directions

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond-forming reaction . This suggests potential future directions for the use of 4-Amino-2-chloro-5-fluoropyrimidine in the synthesis of other compounds.

Relevant Papers Relevant papers related to 4-Amino-2-chloro-5-fluoropyrimidine can be found at Sigma-Aldrich and TCI AMERICA . These papers contain peer-reviewed articles, technical documents, and similar products related to the compound .

properties

IUPAC Name

2-chloro-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQAJWTZUXJPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291847
Record name 4-Amino-2-chloro-5-fluoropyrimidine
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Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-5-fluoropyrimidine

CAS RN

155-10-2
Record name 2-Chloro-5-fluoro-4-pyrimidinamine
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Record name 155-10-2
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Record name 4-Amino-2-chloro-5-fluoropyrimidine
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Record name 2-chloro-5-fluoropyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
… In order to avoid the use of boiling phenol, 2,4 diamino-5-fluoropyrimidine (VII) was finally prepared by reaction of 4-amino-2chloro-5-fluoropyrimidine (VI) with alcoholic ammonia at …
Number of citations: 11 pubs.acs.org
AF Cook, MJ Holman - The Journal of Organic Chemistry, 1978 - ACS Publications
(7) S. Slae and R. Shapiro, J. Org. Chem. 43, 1721 (1978).(8) Science, 187, 502 (1975).(9) Symbolism used in this paper includes the following: µ is the ionic strength (in molarity); …
Number of citations: 11 pubs.acs.org
JH Lister, J Kiburis - Nucleic Acid Chemistry: Improved and New …, 1978 - John Wiley & Sons
Number of citations: 0
J Kiburis - Nucleic Acid Chemistry: Improved and New Synthetic …, 1978 - John Wiley & Sons
Number of citations: 0

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